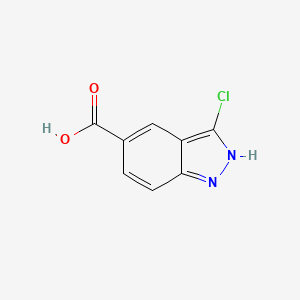

Ácido 3-cloro-1H-indazol-5-carboxílico

Descripción general

Descripción

3-chloro-1H-indazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-chloro-1H-indazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-1H-indazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades químicas

“Ácido 3-cloro-1H-indazol-5-carboxílico” es un compuesto orgánico aromático heterocíclico . Tiene un peso molecular de 196,59 . El compuesto es sólido a temperatura ambiente .

Información de seguridad

Este compuesto está clasificado en la clase de peligro GHS07 . Tiene declaraciones de peligro H302+H312+H332;H315;H319;H335, lo que indica que puede ser nocivo en caso de ingestión, contacto con la piel o inhalación . También puede causar irritación de la piel y los ojos, y puede causar irritación respiratoria .

Actividades biológicas

Indazol, la estructura central del “ácido 3-cloro-1H-indazol-5-carboxílico”, se ha encontrado que exhibe una amplia variedad de propiedades biológicas .

Actividad antiinflamatoria: Los derivados del indazol han mostrado efectos antiinflamatorios prometedores . Por ejemplo, las tetrahydro-2H-indazoles 2,3-disustituidas han demostrado un potencial antiinflamatorio significativo en modelos experimentales .

Actividad antimicrobiana: Los compuestos de indazol también se han estudiado por sus propiedades antimicrobianas .

Actividad anti-VIH: Algunos derivados del indazol han mostrado potencial como agentes anti-VIH .

Actividad anticancerígena: Los derivados del indazol, como la 3-amino-N-(4-bencilfenil)-5-cloro-1H-indazol-1-carboxamida, han demostrado la capacidad de inhibir el crecimiento celular, siendo particularmente efectivos contra las líneas celulares de colon y melanoma .

Actividad hipoglucémica: Los compuestos de indazol se han explorado por sus actividades hipoglucémicas .

Actividad antiprotozoaria: Los derivados del indazol han mostrado potencial en el tratamiento de infecciones por protozoos .

Actividad antihipertensiva: Algunos compuestos de indazol se han estudiado por sus efectos antihipertensivos .

Orientaciones futuras de investigación

Dadas las diversas actividades biológicas del indazol y sus derivados, se sugiere que las propiedades medicinales del “ácido 3-cloro-1H-indazol-5-carboxílico” deben explorarse más a fondo para el tratamiento de diversas condiciones patológicas .

Mecanismo De Acción

Target of Action

The primary target of 3-chloro-1H-indazole-5-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .

Mode of Action

3-chloro-1H-indazole-5-carboxylic acid interacts with its target, the S1P1 receptor, in two distinct ways. It can activate the receptor, which helps maintain the integrity of the endothelial barrier . Alternatively, it can induce desensitization of the S1P1 receptor, leading to peripheral blood lymphopenia .

Biochemical Pathways

The interaction of 3-chloro-1H-indazole-5-carboxylic acid with the S1P1 receptor affects several biochemical pathways. The activation of the receptor helps maintain the integrity of the endothelial barrier, which is crucial for vascular health . On the other hand, the desensitization of the receptor leads to peripheral blood lymphopenia .

Result of Action

The activation of the S1P1 receptor by 3-chloro-1H-indazole-5-carboxylic acid helps maintain the integrity of the endothelial barrier . This could potentially contribute to vascular health. In contrast, the desensitization of the S1P1 receptor leads to peripheral blood lymphopenia , which could have implications for immune function.

Análisis Bioquímico

Biochemical Properties

3-Chloro-1H-indazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including 3-chloro-1H-indazole-5-carboxylic acid, have been shown to inhibit certain enzymes such as tyrosine threonine kinase (TTK), which is involved in cell cycle regulation . The compound’s interaction with TTK can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies .

Cellular Effects

The effects of 3-chloro-1H-indazole-5-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit antiproliferative activity against cancer cell lines, including colon and melanoma cells . The compound can induce cell cycle arrest in the G0-G1 phase, thereby inhibiting cell growth .

Molecular Mechanism

At the molecular level, 3-chloro-1H-indazole-5-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with tyrosine threonine kinase (TTK) results in the inhibition of this enzyme, which is crucial for cell cycle progression . This inhibition can lead to reduced cell proliferation and potential anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-chloro-1H-indazole-5-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indazole derivatives, including 3-chloro-1H-indazole-5-carboxylic acid, can remain stable under specific conditions, but may degrade over time, affecting their long-term efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained antiproliferative effects on cancer cells .

Dosage Effects in Animal Models

The effects of 3-chloro-1H-indazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects. For example, indazole derivatives have been shown to inhibit cell growth at concentrations lower than 1 μM, but higher doses may lead to toxicity in normal cells .

Metabolic Pathways

3-Chloro-1H-indazole-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways can influence its efficacy and toxicity. For instance, the metabolism of indazole derivatives can lead to the formation of active metabolites that contribute to their biological activity .

Transport and Distribution

The transport and distribution of 3-chloro-1H-indazole-5-carboxylic acid within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Its localization and accumulation within specific tissues can influence its therapeutic effects .

Subcellular Localization

The subcellular localization of 3-chloro-1H-indazole-5-carboxylic acid can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological activity .

Actividad Biológica

3-Chloro-1H-indazole-5-carboxylic acid (CAS No. 1031417-73-8) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its applications in pharmaceutical development, agricultural chemistry, and biochemical research.

- Molecular Formula : C8H6ClN2O2

- Molecular Weight : 196.59 g/mol

- CAS Number : 1031417-73-8

1. Pharmaceutical Development

3-Chloro-1H-indazole-5-carboxylic acid has been identified as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and cancer-related pathways. Its derivatives have shown promise in:

- Anti-inflammatory Activity : Research indicates that indazole derivatives exhibit significant anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

- Anticancer Activity : Studies have demonstrated that compounds derived from indazole frameworks can inhibit cancer cell proliferation. For example, derivatives have shown IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating potent anticancer properties .

2. Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals. Its role includes:

- Herbicides and Pesticides : The compound is effective in enhancing crop yield by protecting plants against pests and diseases, thus contributing to sustainable agriculture practices .

3. Biochemical Research

3-Chloro-1H-indazole-5-carboxylic acid is employed in biochemical studies to explore its effects on cellular processes:

- Cellular Mechanisms : Research has focused on its ability to modulate signaling pathways involved in apoptosis and cell cycle regulation, which are critical for understanding disease mechanisms .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various indazole derivatives, including 3-chloro-1H-indazole-5-carboxylic acid. The findings revealed that these compounds significantly reduced cell viability in human leukemia cell lines with IC50 values less than 10 µM. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression .

Case Study 2: Antimicrobial Properties

Another study assessed the antibacterial activity of indazole derivatives against common pathogens such as E. coli and S. aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development as novel antibacterial agents .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-chloro-2H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKVYMZENPQZMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.